2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane

Catalog No.
S638738
CAS No.
M.F
C11H14N2
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane

Product Name

2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane

IUPAC Name

2-pyridin-3-yl-7-azabicyclo[2.2.1]heptane

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C11H14N2/c1-2-8(7-12-5-1)10-6-9-3-4-11(10)13-9/h1-2,5,7,9-11,13H,3-4,6H2

InChI Key

GYACOUGJSVTBRX-UHFFFAOYSA-N

Synonyms

deschloroepibatidine

Canonical SMILES

C1CC2C(CC1N2)C3=CN=CC=C3

2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane is a bicyclic compound characterized by a nitrogen atom in its ring structure, specifically classified as an azabicyclic amine. The compound features a pyridine ring substituted at the 3-position, which is fused to the bicyclic system of 7-azabicyclo[2.2.1]heptane. This unique structure contributes to its potential biological activity and makes it an interesting subject for medicinal chemistry research.

The chemical reactivity of 2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane can be attributed to its nitrogen atom and the presence of the pyridine moiety. Common reactions include:

  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, facilitating various substitution reactions.
  • Diels-Alder Reactions: The bicyclic framework allows for participation in cycloaddition reactions, potentially forming more complex structures.
  • Oxidation-Reduction Reactions: The compound can undergo redox transformations, particularly at the nitrogen center, which may alter its biological properties.

Research indicates that compounds related to 2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane exhibit significant biological activity, particularly as ligands for nicotinic acetylcholine receptors. These interactions suggest potential applications in treating neurological disorders, such as Alzheimer's disease and schizophrenia, where modulation of cholinergic signaling is beneficial . Studies have shown that derivatives of this compound can demonstrate varying degrees of affinity and selectivity for different subtypes of nicotinic receptors.

The synthesis of 2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane typically involves several strategies:

  • Diels-Alder Cycloaddition: A common method involves the reaction of N-substituted pyrroles with appropriate dienophiles to construct the bicyclic framework.
  • Functionalization of Existing Compounds: Starting from 7-azabicyclo[2.2.1]heptane, various functional groups can be introduced through electrophilic aromatic substitution or nucleophilic attacks on the pyridine ring.
  • Multi-step Synthesis: Some synthetic routes may require multiple steps, including protection-deprotection strategies and functional group interconversions to achieve the desired compound with high purity and yield .

The primary applications of 2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane are in medicinal chemistry and pharmacology:

  • Drug Development: Its ability to modulate nicotinic receptors positions it as a candidate for developing new therapeutic agents for cognitive disorders.
  • Research Tool: The compound serves as a valuable tool in studying cholinergic signaling pathways, providing insights into receptor function and drug interactions.

Interaction studies have focused on understanding how 2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane binds to nicotinic acetylcholine receptors and other molecular targets:

  • Binding Affinity: Investigations reveal varying affinities for different receptor subtypes, which is crucial for designing selective drugs.
  • Mechanistic Studies: Research has explored the mechanisms by which these compounds influence receptor activity, including allosteric modulation and competitive inhibition.

Several compounds share structural similarities with 2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
EpibatidineAzabicyclic aminePotent nicotinic receptor agonist
7-Azabicyclo[2.2.1]heptaneBicyclic aminePrecursor for various derivatives
6-Hydroxymethyl-7-azabicyclo[2.2.1]heptaneHydroxyl-substituted derivativeModified binding characteristics at nicotinic receptors
5-(Pyridin-3-yloxy)-7-azabicyclo[2.2.1]heptaneEther-linked derivativePotentially altered pharmacokinetics

The uniqueness of 2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane lies in its specific substitution pattern and the resulting biological activity profile, making it a promising candidate for further drug development compared to its analogs.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

174.115698455 g/mol

Monoisotopic Mass

174.115698455 g/mol

Heavy Atom Count

13

Dates

Last modified: 07-20-2023

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